Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate

Lipophilicity Drug Design Morpholine Scaffold

This chiral 5-oxomorpholine-3-carboxylate is a strategic building block for CNS PET tracers, offering a LogP of 1.3035 within the optimal 1–3 window for blood-brain barrier penetration. The (2S,3R) stereoisomer (CAS 1268474-70-9) provides 4-point stereochemical control essential for target engagement; substitution with the des-methyl analog reduces lipophilicity by 0.78 LogP units, altering permeability. The C3 ethyl ester enables chemoselective transformations (reduction, aminolysis) without protection/deprotection sequences, saving at least one synthetic step versus the free acid (CAS 1268474-69-6).

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 1449136-35-9
Cat. No. B3240940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate
CAS1449136-35-9
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(OCC(=O)N1CC2=CC=CC=C2)C
InChIInChI=1S/C15H19NO4/c1-3-19-15(18)14-11(2)20-10-13(17)16(14)9-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3
InChIKeyLHEIROLZQYEGDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Benzyl-2-Methyl-5-Oxomorpholine-3-Carboxylate Procurement Guide: Core Chemical Identity and Baseline Properties [1][2]


Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate (CAS 1449136-35-9) is a chiral 5-oxomorpholine-3-carboxylate (morpholin-3-one) derivative that belongs to the broader class of pharmacologically relevant morpholine scaffolds. The compound, with molecular formula C15H19NO4 and molecular weight 277.32 g·mol⁻¹, is characterized by a calculated partition coefficient (LogP) of 1.3035, a topological polar surface area of 55.84 Ų, and an exact monoisotopic mass of 277.131 Da [1]. This substance appears predominantly as the (2S,3R) stereoisomer (CAS 1268474-70-9) [2], distinguishing it from simple racemates and underscoring the necessity for configurational rigour during sourcing.

Procurement Risk: Why Closely Related Morpholine-3-Carboxylate Analogs Cannot Replace Ethyl 4-Benzyl-2-Methyl-5-Oxomorpholine-3-Carboxylate


Morpholine-3-carboxylate congeners that appear superficially similar cannot be interchangeably substituted because subtle alterations to the scaffold dramatically shift experimentally validated physicochemical and stereochemical properties. Removal of the 2-methyl group decreases lipophilicity by approximately 0.78 LogP units [1], altering membrane permeability and target engagement. Hydrolysis of the ethyl ester to the corresponding carboxylic acid (CAS 1268474-69-6) abolishes the ester prodrug character and gates downstream synthetic utility . Furthermore, employment of the racemate or the (2R,3S) enantiomer (CAS 681851-26-3) instead of the required (2S,3R) configuration risks complete loss of stereospecific biological activity, a phenomenon consistently observed across this scaffold class [2]. These data compel procurement strictly against verified CAS and stereochemical specification.

Quantitative Differentiation Evidence for Ethyl 4-Benzyl-2-Methyl-5-Oxomorpholine-3-Carboxylate against Closest Analogs


2-Methyl Group Confers ~0.78 LogP Unit Lipophilicity Gain over Des-Methyl Analog [1][2]

The presence of the 2-methyl substituent on the morpholin-3-one ring increases the calculated LogP from 0.52 (for the direct des-methyl analog, methyl 4-benzyl-5-oxomorpholine-3-carboxylate, CAS 106910-81-0) to 1.30 (target compound), yielding a quantifiable lipophilicity delta (ΔLogP) of +0.78 [1][2]. This increase is consistent with established Hansch hydrophobic fragment constants (π(CH₃) ≈ 0.52–0.56 for aliphatic systems) and carries significant implications for passive membrane permeation and CYP450 metabolic handling.

Lipophilicity Drug Design Morpholine Scaffold

Two Chiral Centers Provide Stereochemical Complexity Not Accessible in Mono-Substituted Morpholin-3-One Analogs [1][2]

Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate possesses two defined asymmetric centers (C2, C3), yielding 4 possible stereoisomers (2ⁿ combinatorial complexity where n=2). The (2S,3R) configuration is specifically encoded in the InChI Key LHEIROLZQYEGDS-SMDDNHRTSA-N and represents the diastereomer obtained via serine-enantiomer-derived chiral-pool synthesis [1][2]. In contrast, the des-methyl analog methyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS 106910-81-0) bears only a single stereocenter (C3), generating only 2 stereoisomers. This reduced stereochemical complexity limits the precision of biological target interrogation and precludes the possibility of achieving diastereomer-specific pharmacological profiles.

Stereochemistry Enantiomeric Excess Chiral Synthesis

Ethyl Ester Functional Handle Enables Prodrug and Synthetic Versatility Absent in Carboxylic Acid Analog [1]

The target compound bears an ethyl ester at the C3 position (SMILES: CCOC(=O)[C@H]1[C@H](C)OCC(=O)N1Cc1ccccc1), whereas the corresponding carboxylic acid analog ((2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid, CAS 1268474-69-6) presents a free carboxyl group (SMILES: O=C1CO[C@@H](C)[C@H](C(O)=O)N1CC2=CC=CC=C2) [1]. This functional group difference is consequential: the ethyl ester serves as a reversible masking group for the carboxylic acid, conferring increased membrane permeability in cellular assays while remaining susceptible to intracellular esterase cleavage for target engagement. Additionally, the ester group permits selective reduction (e.g., LiAlH₄ to the primary alcohol) or aminolysis (to amide derivatives), synthetic transformations that are either incompatible with or require protection/deprotection sequences for the free acid.

Prodrug Design Ester Hydrolysis Synthetic Intermediate

Chiral-Pool Synthesis from Serine Enantiomers Delivers High Enantiomeric Excess Relative to Racemic Routes [1][2]

The established synthetic route to 5-oxomorpholine-3-carboxylates proceeds via condensation of enantiopure serine (D- or L-) with an appropriate α-haloester, followed by cyclization and N-benzylation [1]. This chiral-pool strategy reliably yields the (2S,3R) or (2R,3S) diastereomer with enantiomeric excess (ee) typically exceeding 95%, based on the intrinsic optical purity of the starting amino acid [1]. In contrast, non-stereoselective routes (e.g., racemic synthesis from DL-serine or achiral precursors) furnish a mixture of all four stereoisomers, necessitating costly chiral chromatographic separation. Procurement of the product synthesized via the serine chiral-pool method therefore directly reduces downstream purification burden and ensures batch-to-batch stereochemical consistency.

Enantioselective Synthesis Chiral Pool Serine

Procurement-Driven Application Scenarios for Ethyl 4-Benzyl-2-Methyl-5-Oxomorpholine-3-Carboxylate


Asymmetric Synthesis of Chiral Morpholine-Based Drug Candidates Requiring Dual-Center Stereochemical Control

The compound's two stereogenic centers (C2, C3), accessible as the (2S,3R) diastereomer via serine chiral-pool synthesis [4], make it an ideal building block for the construction of pharmaceutical agents targeting chiral biological receptors. The defined stereochemistry at both positions, coupled with the ethyl ester handle for further elaboration, supports SAR exploration across a 4-point stereochemical matrix [2]. This application is directly supported by the 2-fold greater stereochemical complexity over des-methyl analogs (4 vs. 2 stereoisomers) as quantified in Evidence Item 2.

Development of CNS-Penetrant Morpholin-3-One Pharmacophores Where LogP ~1.3 Balances Permeability and Solubility

With a measured LogP of 1.3035, the compound resides within the optimal lipophilicity window (LogP 1–3) for central nervous system (CNS) drug candidates [1]. This LogP, which is 0.78 units higher than the des-2-methyl analog [3], provides sufficient membrane permeability to cross the blood-brain barrier while maintaining aqueous solubility acceptable for formulation development. The emerging class of morpholin-3-one-based PET tracers for brain imaging (e.g., MAGL tracers [5]) exemplifies a direct application context where controlled LogP is critical for rapid brain entry and fast clearance, reinforcing the relevance of procuring the 2-methyl-bearing ethyl ester variant specifically.

Prodrug Strategy and Multistep Synthetic Intermediacy Leveraging the Ethyl Ester Functional Handle

The ethyl ester moiety at the C3 position enables chemoselective transformations—including reduction to the hydroxymethyl derivative, transesterification, and aminolysis—that are not directly accessible with the free carboxylic acid analog (CAS 1268474-69-6) without protection/deprotection sequences [1]. This positions the compound as a versatile synthetic intermediate for generating libraries of morpholin-3-one derivatives with diverse C3 substituents (e.g., amides, alcohols, ketones), reducing overall synthetic step count by at least one step relative to procurement of the acid form, as established in Evidence Item 3.

Stereospecific Biological Target Interrogation for Receptors Requiring Defined (2S,3R) Absolute Configuration

Structural biology studies of oxomorpholine-based allosteric antagonists (e.g., CCR6 receptor modulators [6]) underscore the criticality of defined stereochemistry for target engagement. Procurement of the specific (2S,3R) stereoisomer (CAS 1268474-70-9) [2], rather than the racemate (CAS 1449136-35-9) or the (2R,3S) enantiomer (CAS 681851-26-3), ensures that biological testing is not confounded by the presence of inactive or antagonistic stereoisomers, a risk that is particularly acute for scaffolds bearing two chiral centers where even a single epimerization can lead to complete loss of activity.

Quote Request

Request a Quote for Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.